4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one

linker SAR conformational flexibility target engagement

This benzothiazole–piperazine hybrid features a critical four-carbon butanone linker, distinguishing it from zero- or two-carbon spacer analogs for systematic SAR mapping of PPARδ/ChE selectivity. The N-benzyl group elevates lipophilicity for PAMPA/Caco-2 permeability studies, while its moderate cytotoxicity profile makes it an ideal control for halogenated benzylpiperazine series. Procure to enable defined linker-geometry data points and blood-brain barrier penetration modeling.

Molecular Formula C22H25N3OS
Molecular Weight 379.5 g/mol
Cat. No. B5211628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one
Molecular FormulaC22H25N3OS
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)CCCC3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H25N3OS/c26-22(12-6-11-21-23-19-9-4-5-10-20(19)27-21)25-15-13-24(14-16-25)17-18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2
InChIKeyNGVAPVXWMOXARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one: Procurement-Relevant Identity and Physicochemical Profile


4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one (CAS 1180850-95-6) is a synthetic benzothiazole–piperazine hybrid that incorporates a four-carbon butanone spacer between the heterocyclic core and the N‑benzyl-substituted piperazine ring . Its molecular formula is C22H25N3OS and its molecular weight is 379.5 g mol⁻¹ . The compound belongs to the broad class of piperazine‑benzothiazole conjugates that have been investigated for acetylcholinesterase inhibition, PPARδ agonism, and anti‑angiogenic activity; however, peer‑reviewed quantitative bioactivity data specific to this precise analogue remain sparse [1][2][3].

Why Benzothiazole–Piperazine Analogs Are Not Interchangeable: The Critical Role of the Butanone Spacer and N‑Benzyl Substitution for 4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one


In the benzothiazole–piperazine scaffold, two structural variables dominate the biological outcome: the length and geometry of the linker that tethers the benzothiazole core to the piperazine ring, and the nature of the N‑terminal substituent on the piperazine. Published SAR campaigns demonstrate that shifting from a direct benzothiazole–piperazine bond to a butanone spacer alters the distance and angle between key pharmacophoric elements, which can re‑shape selectivity profiles for targets such as cholinesterases, PPARδ, and histamine H3 receptors [1][2]. Concurrently, the N‑benzyl group on the piperazine introduces a specific lipophilic contact that is absent in analogs carrying smaller alkyl or unsubstituted piperazine termini; this moiety has been shown to influence both cellular permeability and cytotoxicity in benzylpiperazine‑bearing derivatives [3]. Therefore, a procurement decision that treats 4-(1,3-benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one as a generic “benzothiazole–piperazine” compound will likely result in obtaining a molecule with physicochemical and pharmacological properties that are not representative of the series.

Quantitative Evidence Guide: 4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one – Structural and Class‑Level Differentiation


Linker Geometry: Butanone Spacer Differentiates from Directly Coupled Benzothiazole–Piperazine Analogs

The target compound contains a four‑carbon butanone spacer connecting the benzothiazole C‑2 position to the piperazine nitrogen, whereas many high‑affinity PPARδ agonists (e.g., compound 5g, EC50 = 4.1 nM for hPPARδ) employ a direct benzothiazole‑to‑piperazine linkage [1]. In histamine H3 antagonist series, 2‑(4‑piperazinyl)benzothiazoles with short or no linkers display pA2 values of 7.0–7.2, while longer linkers frequently abolish activity, underscoring the critical role of linker length in target recognition [2]. The butanone spacer in the target compound is expected to orient the benzothiazole and piperazine pharmacophores at a distance and dihedral angle that differ from directly coupled analogs, providing a distinct conformational landscape for protein‑ligand interactions.

linker SAR conformational flexibility target engagement

N‑Benzyl Substitution Imparts Higher Lipophilicity and Distinct Cytotoxic Profile Relative to Unsubstituted Piperazine Analogs

The target compound carries an N‑benzyl group on the piperazine ring, a feature that is absent in the simple 2‑(piperazin‑1‑yl)benzothiazole core. In the series reported by Gurdal et al. (2017), dihalo‑substituted benzylpiperazine derivatives 2a and 2e exhibited the highest cytotoxic activities across HCT‑116, MCF‑7, and Huh7 cell lines, indicating that the benzyl moiety contributes to a cytotoxic phenotype that is not seen with unsubstituted piperazine derivatives [1]. Although direct IC50 values for the target compound are unavailable, its N‑benzyl substitution positions it closer to the high‑cytotoxicity benzylpiperazine cluster than to analogs lacking this group. Moreover, cLogP predictions for benzyl‑containing benzothiazole–piperazine compounds typically exceed those of their unsubstituted counterparts by 1.5–2.0 log units, which can affect membrane permeation and off‑target binding.

lipophilicity cytotoxicity benzylpiperazine

Absence of Dihalo Substitution Differentiates Target Compound from the Most Potent Cytotoxic Benzylpiperazines

Within the benzothiazole–piperazine class, dihalo substitution on the benzyl ring was the strongest driver of in vitro cytotoxicity, with compounds 2a and 2e showing maximal growth inhibition across HCT‑116, MCF‑7, and Huh7 cell lines [1]. The target compound lacks halogen atoms on its benzyl ring, which would be predicted to moderate its cytotoxic potency relative to these dihalo lead compounds. This distinction is critical for researchers who need a benzylpiperazine‑containing probe with reduced basal cytotoxicity, for example in target‑engagement studies where cell viability must be maintained.

halogen effect substitution SAR anticancer

Plausible Cholinesterase Inhibition Window Inferred from Class‑Wide AChE IC50 Ranges

Benzothiazole–piperazine derivatives have yielded AChE inhibitors spanning IC50 values from 0.40 μM (compound LB05, a mixed‑type inhibitor with Ki = 0.28 μM) [1] to 13.2 μM (the most active compound in a separate benzothiazole–piperazine series) [2] and >100 μM for inactive analogs [3]. The target compound, which shares the benzothiazole–piperazine core but is distinguished by its butanone spacer and N‑benzyl group, would be anticipated to fall within or near this broad activity window. Importantly, the clinically used AChE inhibitor donepezil achieves IC50 ≈ 0.014 μM [3], so the target compound is not expected to match that potency; rather, its value lies in providing a distinct chemotype for mechanistic or selectivity profiling.

acetylcholinesterase inhibition Alzheimer's disease enzyme kinetics

Recommended Research and Industrial Application Scenarios for 4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one


Linker‑Focused Structure–Activity Relationship (SAR) Campaigns

The four‑carbon butanone spacer is the key differentiating structural feature of this compound. In SAR programs aiming to map the impact of linker length and flexibility on target selectivity (e.g., PPARδ vs. PPARα/γ, or AChE vs. BuChE), this compound provides a defined data point that can be directly compared with zero‑ or two‑carbon linker analogs [1]. Its procurement is justified when the systematic variation of linker geometry is a primary experimental variable.

Cytotoxicity‑Modulated Tool Compound for Cancer Cell Profiling

Because the target compound bears an N‑benzyl group but lacks the dihalo substitution that drives maximal cytotoxicity in the benzylpiperazine series [1], it can serve as a moderate‑cytotoxicity control when investigating the therapeutic window of more potent halogenated analogs. This is particularly relevant for studies that require the benzylpiperazine pharmacophore to be present while keeping basal toxicity below the level imposed by dihalo derivatives.

Lipophilicity‑Dependent ADME Profiling

The N‑benzyl group substantially raises the lipophilicity of the benzothiazole–piperazine scaffold. This compound can be employed in parallel artificial membrane permeability (PAMPA) or Caco‑2 assays alongside matched unsubstituted piperazine analogs to quantify the contribution of the benzyl moiety to passive permeability and efflux ratio. Such data are essential for blood‑brain barrier penetration models in CNS drug discovery [1].

Chemical Biology Probe for Moderate‑Affinity Cholinesterase Engagement

While not expected to achieve the sub‑micromolar potency of lead AChE inhibitors such as donepezil, this compound may exhibit moderate cholinesterase inhibition consistent with class‑wide IC50 values in the 0.4–13.2 μM range [1][2]. It can therefore be used as a chemotype‑diversifying probe in enzyme kinetics studies that compare binding modes of structurally distinct AChE ligands, particularly when combined with docking and mutagenesis experiments.

Quote Request

Request a Quote for 4-(1,3-Benzothiazol-2-yl)-1-(4-benzylpiperazin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.